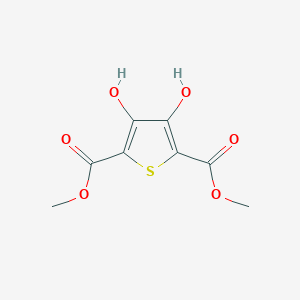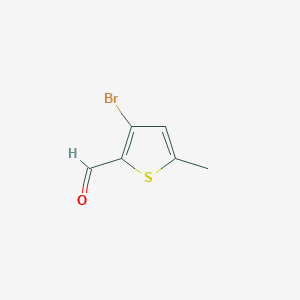
3-Bromo-5-methylthiophene-2-carbaldehyde
Vue d'ensemble
Description
3-Bromo-5-methylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C6H5BrOS . It has a molecular weight of 205.08 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 3-Bromo-5-methylthiophene-2-carbaldehyde and similar compounds often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-methylthiophene-2-carbaldehyde consists of a five-membered thiophene ring with a bromine atom and a methyl group attached to different carbon atoms in the ring . An aldehyde functional group is also attached to the ring .Chemical Reactions Analysis
Thiophene derivatives, including 3-Bromo-5-methylthiophene-2-carbaldehyde, are involved in various chemical reactions. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis
3-Bromo-5-methylthiophene-2-carbaldehyde is a solid or liquid at room temperature .Applications De Recherche Scientifique
Photochemical Synthesis : The irradiation of halogenothiophenes, including compounds similar to 3-Bromo-5-methylthiophene-2-carbaldehyde, leads to the formation of phenyl derivatives, which is significant in the field of organic synthesis and photochemistry (Antonioletti et al., 1986).
Palladium(0) Catalyzed Synthesis : This study explores the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions, using compounds related to 3-Bromo-5-methylthiophene-2-carbaldehyde. It contributes to our understanding of non-linear optical properties and structural features of these compounds (Rizwan et al., 2021).
Synthesis of Thiophene Derivatives : This research involves the preparation and conversion of bromo-thienyl derivatives, including 3-Bromo-5-methylthiophene-2-carbaldehyde, into various thiophene compounds, which has implications in the synthesis of complex organic molecules (Hawkins et al., 1994).
Functional Derivatives of Thiophene : This paper focuses on the nitration of thiophene derivatives, which is a crucial step in synthesizing various functional organic compounds. The synthesis process includes the conversion of compounds like 3-Bromo-5-methylthiophene-2-carbaldehyde into nitro derivatives (Shvedov et al., 1973).
Aroma-Active Compounds in the Maillard Reaction : This study investigates the formation of aroma-active compounds, including derivatives of 3-Bromo-5-methylthiophene-2-carbaldehyde, during the Maillard reaction between glutathione and reducing sugars. It provides insights into the chemistry of flavor and aroma compounds (Lee et al., 2010).
Biological Activity of Nitrothiophenes : This research assesses the biological activity of various substituted thiophenes, including compounds structurally related to 3-Bromo-5-methylthiophene-2-carbaldehyde, against different microorganisms, contributing to our understanding of the antibacterial properties of these compounds (Morley & Matthews, 2006).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-5-methylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4-2-5(7)6(3-8)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIPMYBKNJQSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355998 | |
| Record name | 3-bromo-5-methylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylthiophene-2-carbaldehyde | |
CAS RN |
36155-82-5 | |
| Record name | 3-bromo-5-methylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



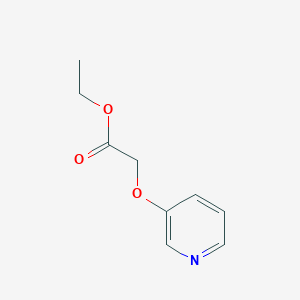
![Thieno[2,3-c][1,5]naphthyridine](/img/structure/B186509.png)
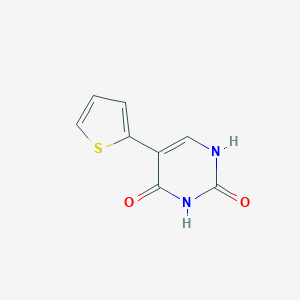
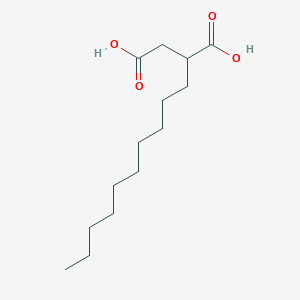
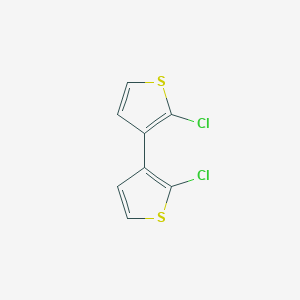
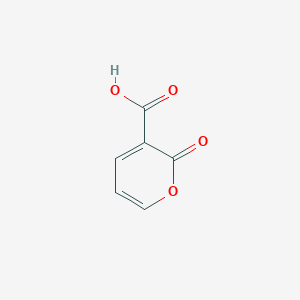

![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)
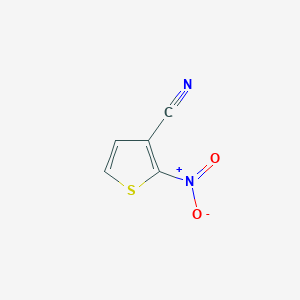
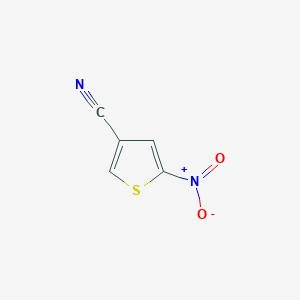
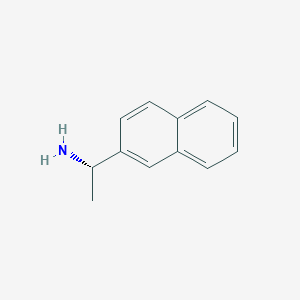
![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)
